molecular formula C26H32N4O5 B11280574 Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11280574
M. Wt: 480.6 g/mol
InChI Key: JMEUILTVWZTBST-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, piperazinyl, and tetrahydropyrimidine moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Methoxyphenyl Substitution: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using appropriate methoxyphenyl halides or similar reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cell lines and animal models.

    Chemical Biology: The compound serves as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites or allosteric sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Ethyl 4-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds, such as:

    Ethyl 4-(4-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with different substitution patterns on the piperazinyl group.

    Ethyl 4-(4-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound differs in the position of the methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O5/c1-4-35-25(31)23-22(27-26(32)28-24(23)18-8-10-20(33-2)11-9-18)17-29-12-14-30(15-13-29)19-6-5-7-21(16-19)34-3/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32)

InChI Key

JMEUILTVWZTBST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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